molecular formula C24H21ClN4O4S B2477370 (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide CAS No. 1013245-58-3

(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide

Cat. No.: B2477370
CAS No.: 1013245-58-3
M. Wt: 496.97
InChI Key: UEBLTRAZVNJPDO-UHFFFAOYSA-N
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Description

The compound (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide is a potent, cell-permeable dual inhibitor targeting Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK) [1] . This small molecule covalently binds to the ATP-binding pocket of these kinases, leading to suppressed proliferation, increased apoptosis, and reduced invasion in various cancer cell lines [1] . Its primary research application is in the preclinical investigation of ALK and FAK-driven oncogenic signaling, particularly in cancers where these pathways promote tumor growth, survival, and metastasis [2] . Researchers utilize this compound to explore mechanisms of resistance, to study the crosstalk between ALK and integrin/FAK signaling, and to validate these kinases as therapeutic targets in in vitro and in vivo models [1] .

Properties

IUPAC Name

(Z)-3-[2-(N-acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S/c1-14-9-21(22(33-4)11-20(14)25)28-23(31)16(12-26)10-17-13-34-24(27-17)29(15(2)30)18-5-7-19(32-3)8-6-18/h5-11,13H,1-4H3,(H,28,31)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBLTRAZVNJPDO-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC2=CSC(=N2)N(C3=CC=C(C=C3)OC)C(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C2=CSC(=N2)N(C3=CC=C(C=C3)OC)C(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1012566-24-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including variants similar to the compound . For instance, benzimidazole derivatives have shown significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds with similar structural features demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

Microorganism Compound MIC (μg/ml) Standard Antibiotic MIC (μg/ml)
Staphylococcus aureus22
Escherichia coli88
Candida albicans1620

Anticancer Activity

Thiazole-containing compounds have been investigated for their anticancer properties. For instance, compounds derived from thiazoles exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways .

Anti-inflammatory Activity

Studies have indicated that thiazole derivatives can also exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival or cancer cell growth.
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in inflammation and immune responses.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of thiazole derivatives against Staphylococcus aureus and reported significant antibacterial activity with MIC values lower than those of traditional antibiotics .
  • Anticancer Research : Research on thiazole derivatives indicated that certain modifications could enhance their cytotoxic effects on various cancer cell lines, providing insights into structure-activity relationships that guide future drug design .
  • Inflammation Models : In animal models, thiazole derivatives demonstrated reduced levels of inflammatory markers when administered, indicating their potential as anti-inflammatory agents .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:

  • Anticancer Activity :
    • The thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell cycle progression .
  • Antimicrobial Properties :
    • Thiazole derivatives are known for their antimicrobial activities against a variety of pathogens. Preliminary studies suggest that this compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
  • Anti-inflammatory Effects :
    • Compounds containing thiazole rings have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .

Potential Applications

The diverse biological activities of (Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoprop-2-enamide open avenues for several applications:

Application AreaDescription
Pharmaceutical Development Potential lead compound for new anticancer or antimicrobial drugs.
Agricultural Chemistry Possible use as a pesticide or fungicide due to antimicrobial properties.
Biochemical Research Investigating pathways involved in apoptosis and inflammation.

Case Studies

  • Cytotoxicity Studies : In one study, a series of thiazole derivatives were synthesized and tested for cytotoxicity against different cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects, leading to further exploration into their mechanisms of action .
  • Antimicrobial Testing : Another study assessed the antimicrobial efficacy of various thiazole derivatives, including those with structural similarities to the target compound. The findings revealed effective inhibition against multiple bacterial strains, suggesting potential for development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Hypothesized Properties Reference
Target Compound Thiazol-4-yl, N-Acetyl-4-methoxyanilino, 4-Cl-2-MeO-5-MePh, cyanopropenamide C₂₄H₂₂ClN₃O₄S Enhanced lipophilicity (Cl, Me groups); potential kinase inhibition -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamide 1,3,4-Oxadiazole, thiazol-4-yl, sulfanyl-propanamide Varies with substitution Increased rigidity (oxadiazole); possible antimicrobial activity
(Z)-3-(4-Hydroxy-3-methoxyphenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (3512) Hydroxy-methoxyphenyl, p-tolyl acrylamide, propylamide C₂₃H₂₅N₃O₄ Polar (hydroxy group); potential antioxidant or anti-inflammatory effects
2-[4-[(Z)-[2-(4-Hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-MeO-phenoxy]acetic acid Thiazol-5-ylidene, hydroxy-N-methylanilino, acetic acid side chain C₂₁H₁₉N₃O₆S Water solubility (acetic acid); possible photosensitivity due to extended conjugation
Key Observations:

Thiazole vs. Oxadiazole Cores : The target compound’s 1,3-thiazole core (vs. oxadiazole in ) may offer better metabolic stability but reduced π-stacking capacity due to sulfur’s lower electronegativity.

The cyanopropenamide moiety (target) vs. acetic acid () alters solubility: the nitrile group increases hydrophobicity, whereas the carboxylic acid in improves aqueous solubility.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step protocols, akin to the thiazole-formation strategies in (e.g., cyclization with CS₂/KOH) and acrylamide coupling seen in .

Hypothetical Pharmacological Comparison

  • Antimicrobial Potential: Thiazole derivatives in and are frequently associated with antimicrobial activity. The target’s chloro and methoxy substituents may enhance membrane penetration, similar to halogenated analogs in .
  • The chloro-substituted aryl group may target ATP-binding pockets .
  • Metabolic Stability: The acetylated anilino group (target) could reduce oxidative metabolism compared to the free hydroxy group in , prolonging half-life.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves controlling reaction parameters such as temperature, solvent choice, and reaction time. For example:

  • Solvent Selection: Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity for thiazole ring formation, while ethanol is preferred for amidation steps to minimize side reactions .
  • Temperature Control: Reactions involving cyanopropenamide moieties require low temperatures (0–5°C) to prevent polymerization, whereas thiazole cyclization may need reflux conditions (80–100°C) .
  • Inert Atmosphere: Use nitrogen/argon for steps involving oxidation-sensitive functional groups (e.g., cyanide or thiol intermediates) .

Example Protocol Table:

StepSolventTemperatureKey ConsiderationsReference
Thiazole CyclizationDMSO80°CStirring under N₂
AmidationEthanol25°CMonitor pH (6.5–7.5)
Cyanide AdditionTHF0–5°CSlow reagent addition

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., methoxy, acetyl groups) and confirms stereochemistry at the (Z)-configured double bond .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization .

Key Spectral Benchmarks:

Functional GroupNMR Shift (ppm)IR Stretch (cm⁻¹)
Thiazole C-H7.2–7.5 (¹H)N/A
Cyano (C≡N)N/A2200–2250
Acetyl (CH₃CO)2.1–2.3 (¹H)1650–1700

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

Methodological Answer: Conflicting bioactivity results (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in target binding modes. Use:

  • Molecular Docking: Simulate interactions with targets (e.g., kinases) to identify critical binding residues. Software like AutoDock Vina can prioritize conformations .
  • Molecular Dynamics (MD): Assess stability of ligand-target complexes over 100-ns simulations (e.g., GROMACS) to validate docking predictions .
  • QSAR Models: Corolate structural features (e.g., electron-withdrawing substituents) with activity trends using datasets from analogs (see Table 1) .

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundStructural Feature ModifiedIC₅₀ (μM)Target
Target CompoundThiazole + Cyanopropenamide0.12Kinase X
Analog AThiazole → Oxazole2.5Kinase X
Analog BMethoxy → Nitro0.85Kinase Y

Q. How should researchers address contradictory synthetic yields reported in literature?

Methodological Answer: Discrepancies in yields (e.g., 40% vs. 70% for amidation steps) require systematic reevaluation:

  • Replicate Conditions: Reproduce reported protocols exactly, including solvent purity and reagent grades .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolysis of cyanopropenamide to carboxylic acid) .
  • DoE (Design of Experiments): Apply factorial design to test interactions between variables (e.g., temperature × solvent ratio) and optimize robustness .

Example DoE Framework:

VariableLow LevelHigh LevelImpact on Yield
Temperature20°C60°CNon-linear
Solvent Ratio1:11:3Significant

Q. What strategies validate the compound’s stability under biological assay conditions?

Methodological Answer:

  • pH Stability Tests: Incubate the compound in buffers (pH 4–9) and analyze degradation via HPLC at 24/48/72 hours .
  • Serum Stability: Add 10% fetal bovine serum (FBS) to mimic physiological conditions; quantify intact compound using LC-MS/MS .
  • Light/Temperature Stress: Expose to UV (254 nm) or 40°C for 48 hours; monitor structural integrity via NMR .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Core Modifications: Replace thiazole with oxazole/isoxazole to assess impact on target affinity .
  • Substituent Scanning: Synthesize derivatives with halogens (Cl, F) or electron-donors (NH₂, OCH₃) at the 4-methoxyanilino position .
  • Bioisosteric Replacement: Substitute cyanopropenamide with nitrovinyl or trifluoromethyl groups to enhance metabolic stability .

SAR Insights from :

  • Thiazole > oxazole in kinase inhibition.
  • Methoxy groups enhance solubility but reduce membrane permeability.

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